molecular formula C17H15ClN2O3S B10974533 Ethyl 5-{[(4-chlorophenyl)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate

Ethyl 5-{[(4-chlorophenyl)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B10974533
M. Wt: 362.8 g/mol
InChI Key: HYZBGZIFDVWDCM-UHFFFAOYSA-N
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Description

ETHYL 5-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the cyano, methyl, and ethyl ester groups. The final step involves the acylation of the thiophene ring with 2-(4-chlorophenyl)acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

ETHYL 5-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

IUPAC Name

ethyl 5-[[2-(4-chlorophenyl)acetyl]amino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C17H15ClN2O3S/c1-3-23-17(22)15-10(2)13(9-19)16(24-15)20-14(21)8-11-4-6-12(18)7-5-11/h4-7H,3,8H2,1-2H3,(H,20,21)

InChI Key

HYZBGZIFDVWDCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=C(C=C2)Cl)C#N)C

Origin of Product

United States

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